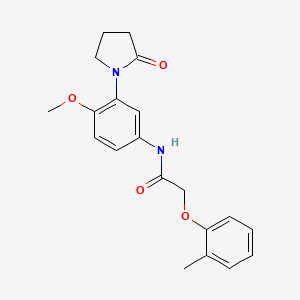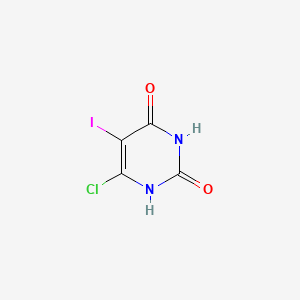
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione, also known as CIY, is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a derivative of pyrimidine and contains both chlorine and iodine atoms, which makes it a unique and versatile molecule.
Wirkmechanismus
The mechanism of action of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis. This results in the disruption of cell division and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of certain viruses such as HIV-1 and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is its versatility in various fields of research. It can be used as a building block for the synthesis of other compounds, as well as a tool for investigating the mechanism of action of certain enzymes. However, one limitation of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several areas of research that can be explored with 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione. One potential direction is the synthesis of derivatives of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione and its derivatives on various enzymes involved in DNA synthesis. Additionally, 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione can be used as a starting material for the synthesis of novel materials with unique properties.
Synthesemethoden
There are several methods for synthesizing 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione, but the most commonly used method involves the reaction of 5-iodouracil with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and pyridine to yield 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been shown to inhibit the activity of certain enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis.
Eigenschaften
IUPAC Name |
6-chloro-5-iodo-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFOSKGSBUFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)
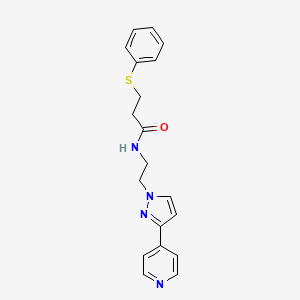
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2700044.png)
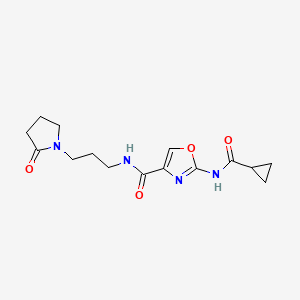
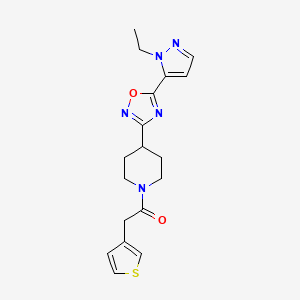
![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
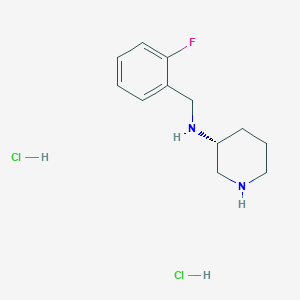
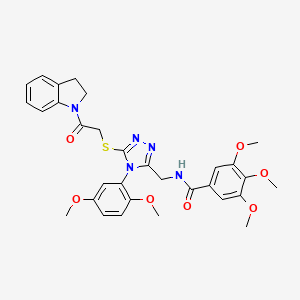
![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)
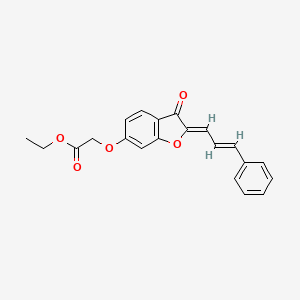
![(Oxolan-2-ylmethyl)[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine](/img/structure/B2700058.png)
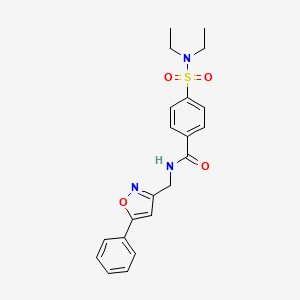
![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)
